Cas no 1261926-98-0 (2-Methoxy-4-(4-methylthiophenyl)phenol)

2-Methoxy-4-(4-methylthiophenyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-METHOXY-4-(4-METHYLTHIOPHENYL)PHENOL
- 2-Methoxy-4-(4-methylthiophenyl)phenol
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- MDL: MFCD18315134
- インチ: 1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3
- InChIKey: PDFYPBBFFMSDCR-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=CC=1)C1C=CC(=C(C=1)OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 54.8
2-Methoxy-4-(4-methylthiophenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB321313-5g |
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%; . |
1261926-98-0 | 95% | 5g |
€1159.00 | 2025-02-16 | |
abcr | AB321313-5 g |
2-Methoxy-4-(4-methylthiophenyl)phenol, 95%; . |
1261926-98-0 | 95% | 5g |
€1159.00 | 2023-05-19 |
2-Methoxy-4-(4-methylthiophenyl)phenol 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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8. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
2-Methoxy-4-(4-methylthiophenyl)phenolに関する追加情報
2-Methoxy-4-(4-methylthiophenyl)phenol
2-Methoxy-4-(4-methylthiophenyl)phenol, also known by its CAS number 1261926-98-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a methoxy group at position 2 and a 4-methylthiophenyl substituent at position 4 on the phenol ring, has garnered attention due to its potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular pathways, particularly in the context of inflammatory and oxidative stress responses.
The synthesis of 1261926-98-0 involves a multi-step process that typically begins with the preparation of the phenol derivative. Researchers have employed various methodologies, including Suzuki coupling and nucleophilic aromatic substitution, to achieve high yields and purity. The incorporation of the methoxy group enhances the molecule's solubility and bioavailability, making it a promising candidate for therapeutic interventions. Recent advancements in catalytic systems have further optimized the synthesis process, reducing production costs and environmental impact.
One of the most intriguing aspects of 2-Methoxy-4-(4-methylthiophenyl)phenol is its ability to interact with cellular signaling pathways. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a novel class of anti-inflammatory drugs with reduced side effects compared to conventional therapies. Furthermore, its antioxidant properties make it a valuable addition to skincare products aimed at combating oxidative stress-induced aging.
The structural uniqueness of 1261926-98-0 lies in its ability to form hydrogen bonds and π–π interactions, which are critical for its biological activity. Computational modeling has played a pivotal role in understanding these interactions, providing insights into how the molecule binds to target proteins. For instance, molecular docking studies have revealed that the methoxy group facilitates binding to specific pockets on inflammatory enzyme receptors, enhancing its therapeutic efficacy.
In terms of applications, 2-Methoxy-4-(4-methylthiophenyl)phenol has shown promise in both pharmaceutical and cosmetic industries. Its anti-inflammatory and antioxidant properties make it a versatile compound for developing topical treatments for conditions such as acne, eczema, and psoriasis. Additionally, ongoing research explores its potential as a neuroprotective agent, with early results indicating its ability to mitigate oxidative damage in neuronal cells.
From an environmental perspective, the biodegradability of 1261926-98-0 has been evaluated under simulated environmental conditions. Studies suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This is particularly important for industries seeking sustainable chemical solutions.
In conclusion, 2-Methoxy-4-(4-methylthiophenyl)phenol (CAS No: 1261926-98-0) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within pharmacology and materials science.
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